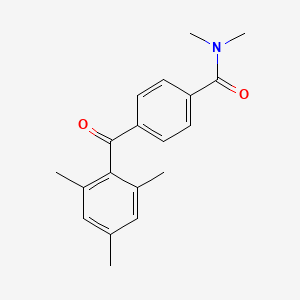![molecular formula C11H18N2O B5698673 2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)
2-[propyl(2-pyridinylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[propyl(2-pyridinylmethyl)amino]ethanol is a chemical compound that is widely used in scientific research. It is also known as PPM-18 or 2-PMAE. This compound is a derivative of pyridine and is used in various biochemical and physiological studies.
作用機序
The mechanism of action of 2-[propyl(2-pyridinylmethyl)amino]ethanol is not fully understood. However, it is known to activate GPCRs, which in turn activate intracellular signaling pathways. The activation of GPCRs leads to the release of intracellular messengers such as cyclic AMP (cAMP) and calcium ions. These messengers then activate downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the release of insulin from pancreatic beta cells. It also increases the release of dopamine from dopaminergic neurons in the brain. PPM-18 has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using 2-[propyl(2-pyridinylmethyl)amino]ethanol in lab experiments is its high binding affinity for GPCRs. This makes it a useful tool for studying GPCR signaling pathways. Another advantage is its stability in various solvents, which makes it easy to handle in lab experiments.
One of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 2-[propyl(2-pyridinylmethyl)amino]ethanol. One direction is the development of new drugs that target GPCRs using PPM-18 as a starting point. Another direction is the study of the role of GPCRs in various diseases, such as cancer and neurological disorders. Additionally, the use of PPM-18 in combination with other compounds may lead to the development of new therapies for various diseases.
合成法
2-[propyl(2-pyridinylmethyl)amino]ethanol is synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyridinemethanol in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
2-[propyl(2-pyridinylmethyl)amino]ethanol is used in various scientific research studies. It is commonly used as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction. PPM-18 is used to study the binding affinity of GPCRs and their downstream signaling pathways. It is also used in the development of new drugs that target GPCRs.
特性
IUPAC Name |
2-[propyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-7-13(8-9-14)10-11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUPARCNWPFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)



![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)




